3-(Methylthio)hexyl acetate

Catalog No.
S1894420
CAS No.
51755-85-2
M.F
C9H18O2S
M. Wt
190.31 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylthio)hexyl acetate

CAS Number

51755-85-2

Product Name

3-(Methylthio)hexyl acetate

IUPAC Name

3-methylsulfanylhexyl acetate

Molecular Formula

C9H18O2S

Molecular Weight

190.31 g/mol

InChI

InChI=1S/C9H18O2S/c1-4-5-9(12-3)6-7-11-8(2)10/h9H,4-7H2,1-3H3

InChI Key

VIQXICKUKPVFRK-UHFFFAOYSA-N

SMILES

CCCC(CCOC(=O)C)SC

Solubility

soluble in water and fat

Canonical SMILES

CCCC(CCOC(=O)C)SC

Flavor and Aroma Research:

  • 3-(MTHA) is known for its unique odor profile described as a combination of sulfurous, green, spicy, and tropical fruit notes []. Researchers might utilize 3-(MTHA) to study human olfactory perception and the interaction of different odor molecules.
  • It can also be used as a reference compound in gas chromatography analysis to identify and quantify similar volatile compounds in various matrices, such as fruits, beverages, or biological samples [].

Ecological and Agricultural Research:

  • Some insects rely on specific volatile cues for communication and host location. The unique odor profile of 3-(MTHA) might be of interest to researchers studying insect behavior and developing insect traps or repellents [].

Material Science Research (Theoretical):

  • The functional groups present in 3-(MTHA) (thiol and ester) offer potential for its use in material science research. However, there is currently no published research on this specific application.

3-(Methylthio)hexyl acetate, with the chemical formula C₉H₁₈O₂S and CAS Registry Number 51755-85-2, is an organic compound that belongs to the class of thioesters. It features a hexyl chain with a methylthio group at the third position and an acetate group. This compound is known for its unique sulfurous odor and juicy flavor profile, making it particularly relevant in the flavor and fragrance industries. Its structure consists of a six-carbon straight-chain alkyl group (hexyl) attached to a thioether functional group (methylthio) and an ester functional group (acetate) .

Typical of thioesters and esters:

  • Hydrolysis: In the presence of water, it can undergo hydrolysis to yield 3-(methylthio)hexanol and acetic acid.
  • Oxidation: The sulfur atom in the methylthio group can undergo oxidation, leading to the formation of sulfoxides or sulfones .
  • Transesterification: It can react with alcohols to form different esters, which is a common reaction in organic synthesis.

The synthesis of 3-(Methylthio)hexyl acetate can be achieved through several methods:

  • Esterification Reaction: Reacting 3-(methylthio)hexanol with acetic anhydride or acetic acid in the presence of an acid catalyst.
  • Thioesterification: Combining hexanoic acid with methyl mercaptan under acidic conditions to form the thioester, followed by acetylation.
  • Direct Alkylation: Utilizing alkyl halides in nucleophilic substitution reactions with sodium methyl mercaptan .

3-(Methylthio)hexyl acetate finds applications primarily in:

  • Flavoring Agents: Used in food products for its fruity and pleasant aroma.
  • Fragrance Industry: Incorporated into perfumes and scented products due to its unique scent profile.
  • Research: Investigated for potential biological activities that could lead to novel applications in pharmaceuticals or agrochemicals .

Interaction studies involving 3-(Methylthio)hexyl acetate focus on its sensory properties and potential interactions with other flavor compounds. These studies are crucial for understanding how it can be effectively used in formulations without overpowering other flavors or fragrances. Additionally, research on its safety profile suggests that it is generally recognized as safe when used appropriately in food products .

Several compounds share structural similarities with 3-(Methylthio)hexyl acetate, including:

Compound NameStructure TypeUnique Features
2-Methylthioethyl acetateThioesterShorter carbon chain; distinct odor profile
Methyl hexanoateEsterLacks sulfur; fruity aroma
Ethyl 3-methylthiopropanoateThioesterDifferent carbon skeleton; more complex odor

Uniqueness: The presence of both a methylthio group and a hexyl chain distinguishes 3-(Methylthio)hexyl acetate from other similar compounds, contributing to its unique sensory characteristics that are valuable in flavor and fragrance applications .

This compound's distinctive properties warrant further exploration within both industrial applications and academic research contexts.

Physical Description

colourless liquid

XLogP3

2.4

Density

0.982-0.990

GHS Hazard Statements

Aggregated GHS information provided by 128 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 88 of 128 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 40 of 128 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

51755-85-2

Wikipedia

3-(methylthio)hexyl acetate

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-16

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